molecular formula C22H22F6N2O3 B14859857 (2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine

(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine

Cat. No.: B14859857
M. Wt: 476.4 g/mol
InChI Key: MTQSDYQFRCEGTH-OJISFJIHSA-N
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Description

(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a nitro group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the nitro group, and the attachment of the trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents, nitro compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine derivative, while substitution reactions can yield various trifluoromethyl-substituted compounds.

Scientific Research Applications

(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may confer specific pharmacological properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and nitro group play crucial roles in its activity, influencing its binding affinity and reactivity with various biological molecules. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine stands out due to its combination of trifluoromethyl groups, nitro group, and piperidine ring, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H22F6N2O3

Molecular Weight

476.4 g/mol

IUPAC Name

(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine

InChI

InChI=1S/C22H22F6N2O3/c1-14(15-9-17(21(23,24)25)11-18(10-15)22(26,27)28)33-13-20(16-5-3-2-4-6-16)8-7-19(12-29-20)30(31)32/h2-6,9-11,14,19,29H,7-8,12-13H2,1H3/t14?,19?,20-/m1/s1

InChI Key

MTQSDYQFRCEGTH-OJISFJIHSA-N

Isomeric SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CCC(CN2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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